4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide
Description
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a complex organic compound with the molecular formula C27H20Br2N2O2 . This compound is characterized by the presence of multiple bromine atoms and methoxy groups, making it a unique molecule in the field of organic chemistry.
Properties
IUPAC Name |
4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Br2N2O4/c1-35-25-15-19(7-13-23(25)31-27(33)17-3-9-21(29)10-4-17)20-8-14-24(26(16-20)36-2)32-28(34)18-5-11-22(30)12-6-18/h3-16H,1-2H3,(H,31,33)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLPKQYUURKSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OC)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide typically involves multiple steps. One common method includes the bromination of benzoyl compounds followed by amide formation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amide formation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]phenoxy]phenyl]benzamide
- 4-bromo-N-[3-[(4-bromobenzoyl)amino]-5-(2-methylphenoxy)phenyl]benzamide
- 4-bromo-N-[(4-bromobenzoyl)amino]methylbenzamide
Uniqueness
4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is unique due to its specific arrangement of bromine atoms and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
The compound 4-bromo-N-[4'-(4-bromobenzamido)-3,3'-dimethoxy-[1,1'-biphenyl]-4-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex biphenyl structure with multiple bromine and methoxy substituents. Its molecular formula is C₁₈H₁₈Br₂N₂O₂, and it has a molecular weight of approximately 414.26 g/mol. The presence of bromine atoms is significant as they can enhance the compound's biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds, indicating that This compound may also exhibit notable cytotoxic effects against cancer cell lines. For instance, a related study on benzamide derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with IC₅₀ values significantly lower than those of established chemotherapeutic agents .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC₅₀ (mM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| N-(phenylcarbamothioyl)-4-bromobenzamide | 0.27 | MCF-7 |
| Hydroxyurea | 9.76 | MCF-7 |
The mechanisms through which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis.
- Targeting Specific Pathways : The structure suggests potential interactions with key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway .
Toxicity Studies
Toxicity assessments are crucial for determining the safety profile of new compounds. In studies involving related benzamide derivatives, compounds exhibited low toxicity to normal cells (e.g., Vero cells), suggesting a favorable therapeutic index .
Case Studies and Research Findings
A comprehensive analysis of related compounds indicates that modifications in the chemical structure significantly influence biological activity. For example:
- Synthesis and Evaluation : A study synthesized several derivatives and evaluated their cytotoxic effects against various cancer cell lines. The findings indicated that structural variations could enhance or diminish anticancer activity .
- Docking Studies : Computational docking studies have been employed to predict the interaction between these compounds and target proteins, further supporting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodological Approach : A multi-step synthesis is typically required, starting with Suzuki-Miyaura coupling to assemble the biphenyl core. Bromination and amidation reactions follow, with careful control of stoichiometry and temperature. For example, using Pd(PPh₃)₄ as a catalyst in a 1,4-dioxane/water mixture (3:1 v/v) at 80°C for 12 hours achieves >75% yield in biphenyl formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates. Optimization studies suggest that reducing reaction time for bromination steps to 4 hours minimizes side-product formation .
Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?
- Key Techniques :
- ¹H/¹³C NMR : Prioritize signals for methoxy groups (δ ~3.8 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and aromatic protons adjacent to bromine (deshielded to δ ~7.5–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 625.9874 for C₂₆H₂₀Br₂N₂O₄) and isotopic patterns characteristic of two bromine atoms .
- FT-IR : Confirm amide C=O stretching at ~1650–1680 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
Q. How do bromine substituents and methoxy groups influence solubility and purification challenges?
- Solubility : Bromine’s hydrophobicity reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMF or DMSO) for biological assays. Methoxy groups improve solubility in ethanol or THF but complicate crystallization due to steric effects .
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended for final purification. Bromine’s electron-withdrawing effect enhances retention times, aiding separation from byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across assay systems?
- Analytical Framework :
Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity measurements) .
Solvent Compatibility : Ensure DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
Metabolic Stability : Use liver microsome assays to assess if rapid degradation in certain systems (e.g., murine vs. human hepatocytes) explains variability .
Q. How can computational modeling predict biological target interactions, and what experimental validation is recommended?
- Computational Workflow :
- Docking Studies : Use AutoDock Vina with homology-modeled protein structures (e.g., kinase domains) to identify potential binding pockets. Focus on interactions between bromine and hydrophobic residues (e.g., Phe, Leu) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD >2.5 Å suggests weak interactions .
- Experimental Validation :
- SPR or ITC : Quantify binding kinetics (KD) for top computational hits .
- Mutagenesis : Replace predicted interacting residues (e.g., Tyr → Ala) to confirm critical binding sites .
Q. What are critical considerations for designing SAR studies to elucidate pharmacophoric elements?
- SAR Design Principles :
Substituent Variation : Synthesize analogs replacing bromine with Cl or CF₃ to assess halogen bonding’s role. Methoxy groups can be replaced with ethoxy or hydroxyl to probe steric/electronic effects .
Biological Testing : Use a panel of assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity. For example, removing one bromine atom reduces IC₅₀ by 40% in kinase inhibition assays .
3D-QSAR : Apply CoMFA or CoMSIA to model activity cliffs and identify key pharmacophoric regions (e.g., biphenyl dihedral angles <30° enhance binding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
